DFMPB-Palladium(II) Complex vs. Cisplatin: Head-to-Head Cytotoxicity Across Three Human Cancer Cell Lines
The cis-dichloro-palladium(II) complex of DFMPB, [Pd(DFMPB)Cl₂] (complex 2), demonstrated superior cytotoxicity compared to cisplatin across all three tested human cancer cell lines in an MTT assay under identical conditions [1]. Against MDA-231 breast cancer cells, the Pd-DFMPB complex (IC₅₀ = 63.83 μM) was 2.24-fold more potent than cisplatin (IC₅₀ = 143.31 μM). Against MCF-7 breast cancer cells, it was 1.87-fold more potent (IC₅₀ 71.53 vs. 133.65 μM). Against K562 leukemia cells, it was 1.45-fold more potent (IC₅₀ 59.36 vs. 86.32 μM). The corresponding platinum(II) complex, [Pt(DFMPB)Cl₂] (complex 4), showed intermediate activity (IC₅₀ = 87.12, 90.79, 72.10 μM respectively) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | [Pd(DFMPB)Cl₂] IC₅₀: MDA-231 63.83 μM; MCF-7 71.53 μM; K562 59.36 μM. [Pt(DFMPB)Cl₂] IC₅₀: MDA-231 87.12 μM; MCF-7 90.79 μM; K562 72.10 μM. |
| Comparator Or Baseline | Cisplatin IC₅₀: MDA-231 143.31 μM; MCF-7 133.65 μM; K562 86.32 μM. |
| Quantified Difference | Pd complex 2.24-fold (MDA-231), 1.87-fold (MCF-7), 1.45-fold (K562) more potent than cisplatin. Pt complex 1.64-fold, 1.47-fold, 1.20-fold more potent respectively. |
| Conditions | MTT assay; 5×10⁴ cells/well; 96-well plates; MDA-231 (DMEM + 20% FCS), MCF-7 (RPMI-1640 + 10% FCS), K562 (RPMI-1640 + 10% FCS); 48 h exposure. |
Why This Matters
For researchers developing next-generation metal-based chemotherapeutics, DFMPB enables Pd(II) and Pt(II) complexes that outperform the clinical benchmark cisplatin, providing a validated ligand scaffold with established synthetic protocols and direct comparative efficacy data.
- [1] Abu-Safieh, K.A.; Abu-Surrah, A.S.; Tabba, H.D.; AlMasri, H.A.; Bawadi, R.M.; Boudjelal, F.M.; Tahtamouni, L.H. Novel Palladium(II) and Platinum(II) Complexes with a Fluoropiperazinyl Based Ligand Exhibiting High Cytotoxicity and Anticancer Activity In Vitro. Journal of Chemistry 2016, 2016, 7508724. View Source
